11-Hydroxydodec-8-ynoic acid

Description

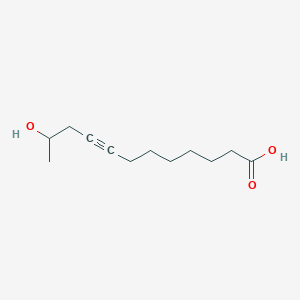

Structure

2D Structure

3D Structure

Properties

CAS No. |

64418-69-5 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

11-hydroxydodec-8-ynoic acid |

InChI |

InChI=1S/C12H20O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-4,6,8-10H2,1H3,(H,14,15) |

InChI Key |

GWJICPKANRHSFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#CCCCCCCC(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 11 Hydroxydodec 8 Ynoic Acid and Analogous Structures

Total Synthesis Approaches to 11-Hydroxydodec-8-ynoic Acid

The total synthesis of this compound and its analogs often employs a range of classical and modern organic chemistry reactions. These methods are designed to build the carbon skeleton and install the hydroxyl and carboxylic acid functionalities with high precision.

Carboxylation Reactions for ω-Hydroxy Acid Formation

Another strategy involves the "acetylenic zipper" reaction, where an internal triple bond is isomerized to a terminal position. google.com This terminal alkyne can then undergo carboxylation. For example, gaseous carbon dioxide can be added to a terminal alkyne to form the corresponding carboxylic acid. mdpi.com

The table below summarizes different carboxylation approaches.

| Starting Material | Reagents | Product | Yield | Reference |

| Terminal Alkyne | 1. n-BuLi 2. CO₂ | 2-Alkynoic Acid | ~50% | nih.gov |

| Internal Alkyne | 1. NaNH₂/APA (for isomerization) 2. n-BuLi 3. CO₂ | ω-Hydroxy Alkynoic Acid | - | google.commdpi.com |

| Dilithium salt of 10- or 11-hydroxy undecyne | CO₂ | 11- or 12-hydroxy-(Z)-3-dodecenoic acid precursors | - | cdnsciencepub.com |

Deconjugation Procedures for Alkynoic Acid Isomerization

Deconjugation is a crucial process for isomerizing α,β-alkynoic acids to other positional isomers, which are often thermodynamically more stable or synthetically more useful. One established method involves treating the α,β-unsaturated acid with a strong base, such as sodium amide (NaNH₂) in a mixture of tetrahydrofuran (B95107) (THF) and liquid ammonia. This procedure effectively moves the triple bond away from the carboxylic acid group, leading to a mixture of 2,3-allenic and 3-alkynoic acids. cdnsciencepub.com

This isomerization is a key step in the synthesis of certain long-chain hydroxy fatty acids. For example, it has been utilized in the synthesis of precursors for macrolide pheromones. cdnsciencepub.com The "acetylenic zipper" reaction, which employs strong bases like potassium or sodium aminopropylamine, is another powerful tool for isomerizing an internal alkyne to a terminal position, which can then be further functionalized. google.commdpi.com

Stereoselective Hydrogenation Methodologies for Unsaturated Hydroxy Acids

The stereoselective hydrogenation of alkynes to alkenes is a critical transformation in the synthesis of unsaturated hydroxy acids, allowing for the formation of either cis or trans double bonds.

The most widely used method for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as the Lindlar catalyst (palladium on calcium carbonate poisoned with lead). rsc.orgnih.govskemman.is To prevent over-reduction to the corresponding alkane, a catalyst poison like quinoline (B57606) or pyridine (B92270) is often added. rsc.orgnih.govnih.govescholarship.org This method has been successfully applied in the synthesis of various natural products and fatty acids. rsc.orginternationaljournalssrg.org For example, the hydrogenation of a diyne precursor with Lindlar catalyst was a key step in the total synthesis of the marine natural product symbioramide. wiley.com Another catalyst system for this transformation is P-2 nickel, which can also yield the desired cis-alkenoic acid. cdnsciencepub.com

For the formation of trans-alkenes, different catalytic systems are employed. One such system is the use of [Cp*RuCl]₄ as a catalyst for trans-hydrogenation. wiley.com

The table below provides a summary of catalysts and their selectivity.

| Catalyst | Selectivity | Application | Reference(s) |

| Lindlar Catalyst (Pd/CaCO₃, poisoned with lead) | cis-alkene | Synthesis of cis-fatty acids and natural products. | rsc.orgnih.govskemman.isescholarship.orginternationaljournalssrg.org |

| P-2 Nickel | cis-alkene | Synthesis of hydroxy-(Z)-3-alkenoic acids. | cdnsciencepub.com |

| [Cp*RuCl]₄ | trans-alkene | Synthesis of (E)-2-hydroxyoctadec-3-enoate. | wiley.com |

Alkyne Coupling Reactions in Long-Chain Fatty Acid Synthesis

Alkyne coupling reactions are powerful tools for constructing the carbon backbone of long-chain fatty acids. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in modern organic synthesis. rsc.orgresearchgate.netrsc.orgnumberanalytics.com It offers high efficiency and mild reaction conditions, making it suitable for the synthesis of complex natural products. rsc.orgresearchgate.netnumberanalytics.com This reaction typically employs a palladium-phosphine complex as a catalyst and a copper(I) salt as a co-catalyst in the presence of an amine base. researchgate.net

Another important coupling reaction is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt. This method is particularly useful for synthesizing unsymmetrical diynes.

These coupling strategies are integral to convergent synthetic approaches, where different fragments of a molecule are synthesized separately and then joined together. For instance, in the synthesis of polyunsaturated fatty acids, sequential couplings of terminal acetylenes with propargyl halides, promoted by copper(I) iodide, have been used to build the polyyne backbone. skemman.is

Strategic Hydroxylation and Oxidation Reactions in Fatty Acid Synthesis

The introduction of hydroxyl and carboxyl groups at specific positions is a critical aspect of fatty acid synthesis.

Hydroxylation: Hydroxylation of a fatty acid chain can be achieved through various methods. One approach is the hydroboration-oxidation of a terminal alkene, which installs a hydroxyl group at the terminal position (ω-hydroxylation). google.com Biocatalytic methods, using enzymes like cytochrome P450, can also achieve ω-hydroxylation of fatty acids. researchgate.net

Oxidation: The oxidative cleavage of alkynes is a common method for synthesizing carboxylic acids. jove.comorgoreview.comjove.com This reaction breaks the triple bond completely, converting each alkyne carbon into a carboxylic acid. orgoreview.com Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and ozone (O₃). jove.comjove.com When an internal alkyne is cleaved, two carboxylic acid molecules are formed. jove.com In contrast, the oxidative cleavage of a terminal alkyne yields a carboxylic acid and carbon dioxide. jove.com

More recently, methods using ruthenium dioxide (RuO₂)/Oxone have been developed for the efficient oxidative cleavage of both internal and terminal alkynes to carboxylic acids in excellent yields. organic-chemistry.org Additionally, half-sandwich ruthenium complexes can catalyze the oxidative hydration of terminal alkynes to produce linear carboxylic acids. organic-chemistry.org

Enzymatic and Chemo-Enzymatic Synthesis of this compound and Related Compounds

Enzymatic and chemo-enzymatic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis for producing hydroxy fatty acids.

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in organic media, which is the reverse of their natural hydrolytic function. aminer.cnscielo.br This property has been exploited for the synthesis of various esters, including those of hydroxy fatty acids. researchgate.netaminer.cnnih.gov For example, immobilized lipase (B570770) from Candida antarctica has been shown to be an effective catalyst for the intramolecular esterification (lactonization) of hydroxy fatty acids. nih.gov The choice of solvent and temperature can significantly influence the reaction yield. nih.gov Lipase-catalyzed esterification can also be used to produce lipophilic derivatives of other molecules, such as kojic acid. researchgate.net

Chemo-enzymatic approaches combine the selectivity of enzymes with the efficiency of chemical reactions. A practical chemo-enzymatic synthesis of 11-hydroxyundecanoic acid has been developed starting from ricinoleic acid. rsc.org This process involves a biotransformation step using recombinant Escherichia coli cells expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase, followed by chemical reduction and hydrolysis. rsc.org

Whole-cell biocatalysis is another promising strategy. Engineered E. coli strains expressing the AlkBGT hydroxylation system from Pseudomonas putida GPo1 have been used to synthesize medium-chain ω-hydroxy fatty acids. frontiersin.org By manipulating the host's metabolic pathways, such as blocking β-oxidation, the yield of the desired hydroxy fatty acid can be significantly enhanced. frontiersin.org

The table below showcases some enzymatic approaches.

| Enzyme/System | Reaction Type | Substrate | Product | Reference |

| Immobilized Candida antarctica lipase | Intramolecular Esterification | (+)-Coriolic acid | 13S-octadeca-(9Z,11E)-dienolide | nih.gov |

| Recombinant E. coli (ADH & BVMO) | Biotransformation | Ricinoleic acid | 11-Hydroxyundecanoic acid precursor | rsc.org |

| Pseudomonas putida GPo1 AlkBGT system | ω-Hydroxylation | Decanoic acid | ω-Hydroxydecanoic acid | frontiersin.org |

Synthesis of Structural Analogs and Precursors Relevant to this compound

The synthesis of analogs and precursors of this compound is crucial for studying structure-activity relationships and for providing starting materials for more complex molecules like macrolide pheromones.

Preparative Routes to 11-Hydroxydodecenoic Acid Isomers

Syntheses of various isomers of 11-hydroxydodecenoic acid have been developed, often in the context of preparing precursors for insect pheromones. cdnsciencepub.com One approach involves the use of functionalized alkynes for carbon-carbon bond formation, followed by stereospecific reduction to the desired Z-olefin. cdnsciencepub.com For example, the synthesis of 11-hydroxy-(Z)-3-dodecenic acid has been reported as a precursor to a macrolide pheromone. cdnsciencepub.com

Another strategy involves the lactonization of the corresponding hydroxy acid. For instance, 11-hydroxydodecanoic acid can be cyclized to form the 12-membered macrolide, 11-dodecanolide. helsinki.fi The synthesis of unsaturated versions, like 2-dodecen-11-olide, has also been achieved. helsinki.fi

Precursors for Macrolide Pheromones and Related Natural Products

Many insect pheromones are macrolides derived from hydroxy fatty acids. acs.orgacs.org The grain beetles of the genera Cryptolestes and Oryzaephilus utilize macrolide aggregation pheromones derived from unsaturated hydroxy acids. cdnsciencepub.com Syntheses for precursors such as 11-hydroxy-(Z)-3-dodecenic acid and 11-hydroxy-(Z,Z)-3,6-dodecadienic acid have been established. cdnsciencepub.com

The biosynthesis of these pheromones often starts from common fatty acids like oleic acid, which undergoes cycles of β-oxidation and hydroxylation to form the necessary hydroxy acid precursor. rsc.org For example, the biosynthesis of cucujolide II involves the conversion of oleic acid to an intermediate that is hydroxylated at the ω-1 position before cyclization. rsc.org Notably, feeding experiments have shown that 11-hydroxydodecanoic acid was not an effective precursor in this specific biosynthetic pathway. rsc.org

Synthetic Routes to Other ω-Hydroxy-Alkynoic Acid Derivatives

General synthetic methods for ω-hydroxy-alkynoic acids often involve the manipulation of terminal alkynes. The "alkyne zipper" reaction, an internal-to-terminal alkyne isomerization, is a powerful tool in this context. semanticscholar.org This reaction has been used to synthesize a series of ω-hydroxy esters by isomerizing an internal alkyne to a terminal position, which can then be carboxylated. semanticscholar.org

Other approaches start from cyclic lactones or diols. For instance, 1,12-dodecanediol (B52552) can be monobrominated and then used in further synthetic steps to create long-chain ω-hydroxy fatty acids. nih.govacs.org Additionally, long-chain alkynols can be transformed into dihydroxy acids, which then serve as lactone precursors. rsc.org The synthesis of various alkynoic acids, including those with terminal sulfur groups or multiple alkyne functionalities, has also been explored, primarily for their potential biological activities. nih.gov

The table below provides an overview of synthetic methods for ω-hydroxy-alkynoic acid derivatives.

| Synthetic Method | Starting Material | Key Transformation | Product Type | Reference |

| Alkyne Zipper Reaction | Internal alkyne | Isomerization to terminal alkyne | ω-Hydroxy esters | semanticscholar.org |

| Wittig Reaction | 8-Bromo-octanal, Phosphonium ylide of a bromo-alcohol | C=C bond formation | Unsaturated ω-hydroxy fatty acid ester | nih.gov |

| Carboxylation of Terminal Alkynes | Terminal alkyne | Reaction with CO₂ | α,β-Alkynoic acid | nih.gov |

| Ring-Opening of Lactones | Cyclic lactone | Hydrolysis | ω-Hydroxy alkanoic acid | researchgate.net |

Biosynthesis and Natural Occurrence of 11 Hydroxydodec 8 Ynoic Acid and Hydroxy Alkynoic Fatty Acids

Natural Isolation from Biological Sources

Hydroxy fatty acids are known metabolites in various microorganisms. nih.gov Fungi, for instance, produce a range of hydroxy long-chain fatty acids, including those derived from lipoxygenase and cytochrome P-450 monooxygenase activities. nih.gov Some higher fungi from the Ascomycetes and Basidiomycetes classes have been found to produce unusual hydroxy fatty acids, such as 7-hydroxy-8,16-dimethyl-9-octadecenoic acid. capes.gov.br

In marine environments, cyanobacteria are notable producers of unique fatty acid-containing natural products. rsc.org The tropical cyanobacterium Lyngbya majuscula, for example, synthesizes lipopeptides that incorporate the alkynoic fatty acid 2,2-dimethyl-3-hydroxy-7-octynoic acid. mdpi.com These findings highlight that while direct isolation of 11-hydroxydodec-8-ynoic acid is not commonly reported, its structural motifs—the hydroxyl group and the alkyne bond—are present in metabolites from diverse microbial sources. nih.govmdpi.com

The most significant biological context for hydroxylated fatty acids related to this compound is in the chemical signaling of nematodes like Caenorhabditis elegans. nih.gov This organism produces a family of signaling molecules called ascarosides, which regulate developmental and behavioral processes such as dauer larva formation, mating, and social aggregation. caltech.edunih.govplos.org Ascarosides are glycolipids, consisting of the dideoxysugar ascarylose (B1226638) linked to a fatty acid-like side chain. nih.govnih.gov

While this compound itself has not been identified as an ascaroside component, a very close structural analog, (2E,11R)-11-hydroxydodec-2-enoic acid, serves as the fatty acid side chain for ascr#19. ebi.ac.uk This molecule features an (ω-1) hydroxylation on a 12-carbon chain, identical to the hydroxyl position in this compound, but with a double bond instead of a triple bond. ebi.ac.uk The biosynthesis of ascaroside side chains is a modular process that relies on the peroxisomal β-oxidation of very long-chain fatty acids, which are progressively shortened to create a library of diverse structures. caltech.edunih.govelifesciences.org This modularity suggests that a variety of hydroxylated and unsaturated fatty acids can be incorporated into ascaroside structures.

In higher plants, hydroxy fatty acids are important components of seed oils and protective polymers. gerli.com A well-known example is ricinoleic acid (12-hydroxy-9-octadecenoic acid), which constitutes up to 90% of the fatty acids in castor bean (Ricinus communis) seed oil. nih.gov The accumulation of these hydroxy fatty acids is a key aspect of seed metabolism, though it can present challenges for seed development if not properly channeled into triacylglycerols. nih.govnih.gov

Marine invertebrates, particularly through their symbiotic relationships with cyanobacteria, are also sources of hydroxy-alkynoic fatty acids. As mentioned, the marine cyanobacterium Lyngbya majuscula, which can be found in association with other marine organisms, produces pitipeptolides containing 2,2-dimethyl-3-hydroxy-7-octynoic acid. mdpi.com These lipopeptides exhibit various biological activities, underscoring the functional importance of the incorporated fatty acid. mdpi.comnih.gov

Table 1: Natural Sources of Related Hydroxy-Alkynoic and Hydroxy Fatty Acids

| Compound Class/Example | Organism(s) | Biological Context | Reference(s) |

|---|---|---|---|

| (2E,11R)-11-hydroxydodec-2-enoic acid | Caenorhabditis elegans (Nematode) | Component of ascr#19, a signaling molecule | ebi.ac.uk |

| 2,2-dimethyl-3-hydroxy-7-octynoic acid | Lyngbya majuscula (Marine Cyanobacterium) | Component of pitipeptolide lipopeptides | mdpi.com |

| Ricinoleic acid (12-hydroxy-9-octadecenoic acid) | Ricinus communis (Castor Bean) | Major component of seed oil | nih.gov |

| General Hydroxy Fatty Acids | Ascomycetes and Basidiomycetes (Fungi) | Fungal metabolites | nih.govcapes.gov.br |

Putative Enzymatic Pathways in Hydroxy-Alkynoic Fatty Acid Biosynthesis

The biosynthesis of a specialized molecule like this compound involves distinct enzymatic steps to create the characteristic hydroxyl group and the alkyne triple bond.

The formation of unsaturated bonds in fatty acids is primarily catalyzed by fatty acid desaturases. nih.govwikipedia.org These enzymes introduce double bonds (C=C) into saturated acyl chains. scialert.netresearchgate.net The creation of an alkyne (C≡C) bond is a less common and more specialized process, which is believed to proceed via further enzymatic modification of an existing double bond. Therefore, a desaturase would likely be responsible for the initial unsaturation step, creating an alkene precursor.

Another relevant class of enzymes in unsaturated fatty acid metabolism is fatty acid hydratases (FAHs). mdpi.com Found in microorganisms, these enzymes catalyze the addition of a water molecule across a C=C double bond, resulting in the formation of a hydroxylated fatty acid. mdpi.comnih.gov For example, some FAHs can hydrate (B1144303) the double bond of linoleic acid to produce 10-hydroxy-stearic acid. nih.govnih.gov While hydratases form hydroxyl groups rather than creating unsaturation, they are a key part of the enzymatic machinery used to modify fatty acid chains. mdpi.com

The introduction of a hydroxyl (-OH) group onto a fatty acid chain is a critical "tailoring" step in the biosynthesis of many natural products. mdpi.comnih.gov This reaction is most commonly catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.netnih.gov These enzymes are versatile biocatalysts that can hydroxylate fatty acids at various positions, including terminal (ω) and sub-terminal (e.g., α- and β-) positions. researchgate.netasm.org The mechanism involves the activation of a C-H bond, where a high-energy iron-oxo species in the enzyme's active site abstracts a hydrogen atom, followed by an "oxygen rebound" step to form the hydroxylated product. asm.org

Besides P450s, other enzymes such as non-heme iron α-ketoglutarate-dependent hydroxylases can also catalyze the hydroxylation of fatty acids and other natural products. mdpi.comresearchgate.net These enzymes play a crucial role in generating the vast structural diversity seen in natural metabolites by selectively functionalizing otherwise unreactive carbon-hydrogen bonds. nih.govresearchgate.net

Table 2: Key Enzymes in Hydroxy-Alkynoic Fatty Acid Biosynthesis

| Enzyme Class | Function | Mechanism/Role | Reference(s) |

|---|---|---|---|

| Fatty Acid Desaturases | Unsaturated Bond Formation | Introduce double bonds into fatty acid chains, creating alkene precursors. | nih.govwikipedia.orgscialert.net |

| Cytochrome P450 Monooxygenases (P450s) | Hydroxylation | Catalyze C-H bond activation to introduce hydroxyl groups at various positions on the fatty acid chain. | researchgate.netnih.govasm.org |

| Fatty Acid Hydratases (FAHs) | Hydroxylation via Hydration | Add water across a C=C double bond to form a hydroxy fatty acid. | mdpi.comnih.gov |

| α-Ketoglutarate-Dependent Hydroxylases | Hydroxylation | Non-heme iron enzymes that also catalyze the hydroxylation of natural products. | mdpi.comresearchgate.net |

Genetic Basis for Hydroxy-Alkynoic Acid Production in Microorganisms

Microorganisms have evolved diverse and sophisticated genetic systems to produce hydroxy-alkanoic acids, which often serve as precursors for bioactive molecules like biosurfactants and lipopeptide antibiotics. The genetic basis for this production is rooted in specific enzymes and gene clusters that catalyze the hydroxylation of fatty acids or the assembly of hydroxylated precursors.

Acyltransferase-Mediated Dimerization

A primary mechanism for producing hydroxylated fatty acid structures in bacteria is through the action of acyltransferases. In many Pseudomonas and Burkholderia species, the enzyme RhlA is central to the synthesis of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), which are the lipid precursors of rhamnolipid biosurfactants. asm.orgfrontiersin.org The gene encoding this enzyme, rhlA, catalyzes the esterification of two 3-hydroxy fatty acid molecules. nih.gov

The rhlA gene is typically located in an operon with rhlB, which encodes a rhamnosyltransferase that subsequently attaches a rhamnose sugar to the HAA molecule. asm.orgnih.gov The specificity of the RhlA enzyme is a key determinant of the aliphatic chain length of the resulting HAA, which can vary from C8 to C18. asm.orgnih.gov The genetic diversity of rhlA homologs across different bacterial species accounts for the natural variety of rhamnolipid congeners observed. asm.org

Table 1. RhlA Homologs and Their HAA Products in Recombinant E. coli

| Source Organism | RhlA Homolog | Major HAA Congeners Produced | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa PA01 | RhlAPa | C10-C10, C8-C10, C10-C12:1 | asm.org |

| Pseudomonas fluorescens LMG 05825 | RhlAPf | C10-C10 | asm.org |

| Burkholderia plantarii PG1 | RhlABpl | C14-C14 | asm.org |

| Pantoea ananatis LMG 20103 | RhlAPan | C12-C14:1, C14-C14:1, C12-C14 | asm.org |

| Dickeya dadantii Ech586 | RhlADd | C12-C12, C12-C14:1, C12-C14 | asm.org |

Direct Hydroxylation by Cytochrome P450 Peroxygenases

Another significant genetic pathway for hydroxy-alkanoic acid production in bacteria involves the cytochrome P450 (CYP) superfamily, specifically the CYP152 family of peroxygenases. ebi.ac.uknih.gov These enzymes utilize hydrogen peroxide, rather than O2 and a redox partner, to catalyze the hydroxylation of fatty acids. nih.govnih.gov Genes for these enzymes are found in a range of bacteria, including species of Bacillus, Clostridium, and Jeotgalicoccus. acs.orgnih.gov

The CYP152 family enzymes, such as P450Bsβ (CYP152A1) from Bacillus subtilis and CYP152K6 from Bacillus methanolicus, can hydroxylate long-chain fatty acids at the α- and/or β-positions. ebi.ac.uknih.gov For instance, when CYP152K6 acts on dodecanoic acid, it produces 2-hydroxydodecanoic acid as the major product, along with smaller amounts of 3-hydroxydodecanoic acid. nih.gov The genetic makeup of the specific CYP152 enzyme dictates the regioselectivity of the hydroxylation. ebi.ac.ukrsc.org

Table 2. Examples of Microbial CYP152 Peroxygenases and Their Function

| Enzyme (Gene) | Source Organism | Reaction Catalyzed | Reference |

|---|---|---|---|

| P450Bsβ (CYP152A1) | Bacillus subtilis | α- and β-hydroxylation of long-chain fatty acids | ebi.ac.uk |

| P450SPα (CYP152B1) | Sphingomonas paucimobilis | α-hydroxylation of fatty acids | ebi.ac.uk |

| OleTJE (CYP152L1) | Jeotgalicoccus sp. | Oxidative decarboxylation and α-/β-hydroxylation of fatty acids | acs.orgnih.gov |

| CYP152K6 | Bacillus methanolicus | α- and β-hydroxylation of dodecanoic acid | nih.gov |

Incorporation via Non-Ribosomal Peptide Synthetases (NRPS)

Hydroxy fatty acids are also key components of many lipopeptide natural products, which are assembled by large, multimodular enzymes called non-ribosomal peptide synthetases (NRPS). rsc.orgwikipedia.org The genetic basis for this lies in the NRPS gene clusters, which are organized in a modular fashion. oup.comd-nb.info The biosynthesis is initiated by a condensation (C) domain in the first module, which acylates the first amino acid with a lipid chain. oup.com This fatty acid can be hydroxylated, often at the β-position.

The genetic information for selecting and incorporating the fatty acid resides within the initiation module of the NRPS gene cluster. The diversity of lipopeptides stems from the combinatorial nature of these gene clusters, which can vary in the number and type of amino acid-incorporating modules as well as the specificity of the initiating C-domain for different fatty acyl-CoAs. rsc.orgnih.gov This system is responsible for producing a wide array of bioactive lipopeptides in bacteria such as Bacillus and Pseudomonas. d-nb.info

Advanced Analytical Methodologies for Characterization of 11 Hydroxydodec 8 Ynoic Acid in Research

Chromatographic Separation Techniques

Chromatography is fundamental for isolating 11-hydroxydodec-8-ynoic acid from reaction mixtures or biological extracts prior to its identification and quantification. The choice of technique depends on the volatility of the analyte and the composition of the sample matrix.

Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, with its polar carboxylic acid and hydroxyl functional groups, is non-volatile. Therefore, chemical derivatization is a mandatory prerequisite for its analysis by GC-MS. chalmers.sejfda-online.com This process converts the polar functional groups into less polar, more volatile, and thermally stable moieties.

A common derivatization strategy for hydroxy acids is silylation, which involves reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov This reaction converts the carboxylic acid and hydroxyl groups into their respective trimethylsilyl (B98337) (TMS) ester and TMS ether forms.

The resulting TMS derivative of this compound is sufficiently volatile for GC analysis. The separation is typically performed on a non-polar capillary column (e.g., HP-5MS), where compounds are eluted based on their boiling points and interaction with the stationary phase. nih.gov

Upon elution from the GC column, the derivative enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum contains a molecular ion (M+) peak corresponding to the mass of the derivatized molecule and a series of fragment ions that form a characteristic pattern. chemguide.co.uk For TMS derivatives of hydroxy acids, fragmentation is predictable and provides significant structural information. Key fragmentation pathways include the loss of a methyl group from a TMS moiety, resulting in a prominent ion at [M-15]+. chalmers.se Other characteristic fragments arise from cleavage of the carbon chain, particularly alpha-cleavage adjacent to the TMS-ether group, and rearrangements specific to the TMS derivative. chalmers.sewikipedia.org

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA or MSTFA with TMCS catalyst | To create volatile Trimethylsilyl (TMS) derivatives. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | Separation of analytes based on volatility and polarity. nih.gov |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | To transport the sample through the column. nih.gov |

| Injector Temperature | 250-280 °C | To ensure rapid and complete vaporization of the sample. nih.gov |

| Oven Program | Initial temp ~100°C, ramped to ~300°C | To separate compounds with different boiling points. |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | To induce fragmentation and produce a characteristic mass spectrum. chemguide.co.uk |

| MS Detection | Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for targeted quantification. nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for analyzing non-volatile and thermally labile compounds like this compound in its native form. rsc.org It combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). libretexts.org A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate the components of a mixture. libretexts.org To improve peak shape and ensure consistent ionization of the acidic analyte, a modifier such as formic acid or acetic acid is often added to the mobile phase.

After separation, the eluent is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is the most suitable technique for polar molecules like this compound. scirp.org In negative ionization mode (ESI-), the carboxylic acid group readily loses a proton to form the deprotonated molecule, [M-H]⁻. This ion is highly stable and provides unambiguous molecular weight information. google.com

Table 2: Representative LC-MS Parameters for Analysis of this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separation of non-polar to moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Polar component of the mobile phase; acid modifier aids ionization. libretexts.org |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte. libretexts.org |

| Flow Rate | 0.2-0.4 mL/min | Standard flow for analytical scale columns. |

| Elution Type | Gradient elution (e.g., 5% to 95% B over 15 min) | To effectively separate components in a complex mixture. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | To generate the deprotonated molecular ion [M-H]⁻. scirp.orggoogle.com |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, or Triple Quadrupole (QqQ) | For high-resolution accurate mass measurement or targeted quantification. rsc.org |

Ion exclusion chromatography (IEC) is a specialized form of HPLC that is particularly effective for separating ionic compounds, such as carboxylic acids, from a neutral or non-ionic sample matrix. wikipedia.org The separation mechanism is based on the Donnan exclusion principle. wikipedia.org The stationary phase is typically a sulfonated polystyrene-divinylbenzene resin. mdpi.com

When a sample is introduced, strong acids and other ionic species are repelled by the fixed, negatively charged sulfonate groups on the resin and are therefore "excluded" from the resin pores, causing them to elute quickly. acs.org In contrast, weakly ionized or non-ionic compounds, like undissociated carboxylic acids, can penetrate the pores of the resin and are retained longer. acs.org Retention strength is primarily determined by the acid dissociation constant (pKa) of the analyte. acs.org This makes IEC an excellent tool for profiling complex mixtures of organic acids and separating them from interfering inorganic anions, which elute in the void volume. nih.gov

Spectroscopic Characterization

While chromatography separates the compound, spectroscopy provides the definitive structural evidence. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two most powerful techniques for elucidating the structure of this compound.

High-resolution mass spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides a highly accurate mass measurement of the molecular ion (e.g., the [M-H]⁻ ion at m/z 197.1183 for C₁₂H₁₈O₃). rsc.orgaocs.org This accuracy allows for the unambiguous determination of the compound's elemental formula, a critical first step in structure elucidation. aocs.org

Tandem mass spectrometry (MS/MS) provides further structural detail by inducing fragmentation of a selected precursor ion (the molecular ion) and analyzing the resulting product ions. scirp.orgaocs.org This is typically achieved through collision-induced dissociation (CID), where the precursor ion collides with an inert gas. scirp.org The fragmentation pattern is highly specific to the molecule's structure. For the [M-H]⁻ ion of this compound, predictable fragmentation pathways would include:

Loss of water (H₂O): A neutral loss of 18 Da from the hydroxyl group.

Loss of carbon dioxide (CO₂): A neutral loss of 44 Da from the carboxylate group.

Cleavages along the carbon chain: Fragmentation at various points along the alkyl chain, which helps to pinpoint the locations of the hydroxyl group and the alkyne functionality.

Table 3: Predicted MS/MS Fragments for the [M-H]⁻ Ion of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

|---|---|---|---|

| 197.12 | 179.11 | H₂O (18.01 Da) | Loss of the C11-hydroxyl group |

| 197.12 | 153.12 | CO₂ (44.00 Da) | Decarboxylation of the carboxylate |

| 197.12 | 125.09 | C₄H₆O (70.04 Da) | Cleavage between C7 and C8 |

| 197.12 | 97.06 | C₅H₆O₂ (98.04 Da) | Cleavage between C9 and C10 |

Note: m/z values are calculated for the deprotonated species.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical method for the complete and unambiguous determination of a molecule's structure, including the precise position of functional groups and stereochemistry. chemguide.co.ukCurrent time information in Bangalore, IN. Both ¹H NMR and ¹³C NMR are employed to characterize this compound.

¹³C NMR: The ¹³C spectrum provides a distinct signal for each unique carbon atom in the molecule. The key diagnostic signals for this compound would be the carboxyl carbon (~175-180 ppm), the two sp-hybridized alkyne carbons (~70-90 ppm), and the carbon bearing the hydroxyl group (CH-OH) at C11 (~60-70 ppm). aocs.org The signals for the remaining sp³ hybridized methylene (B1212753) carbons appear in the aliphatic region (~14-40 ppm). aocs.org

¹H NMR: The ¹H spectrum provides information on the chemical environment of the protons. Key signals include the proton on the hydroxyl-bearing carbon (CH-OH, ~3.6 ppm), the protons on the carbons adjacent (allylic) to the triple bond (~2.1-2.3 ppm), and the protons on the carbon alpha to the carboxylic acid (~2.3 ppm). mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the structure. COSY identifies protons that are coupled to each other (i.e., on adjacent carbons), allowing for the tracing of the carbon backbone. researchgate.net HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for definitively placing the hydroxyl group and the alkyne within the dodecanoic acid chain. nih.gov For example, an HMBC correlation between the protons at C7 and the alkyne carbon at C8 would confirm the position of the triple bond.

Furthermore, NMR is the definitive tool for stereochemical analysis. chemguide.co.ukCurrent time information in Bangalore, IN. While this compound synthesized from achiral precursors would be a racemic mixture, NMR techniques, often in conjunction with chiral derivatizing agents, can be used to distinguish between enantiomers or diastereomers if a stereospecific synthesis were employed. Current time information in Bangalore, IN.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key Correlations (HMBC) |

|---|---|---|---|

| C1 (-COOH) | ~179 | - | - |

| C2 (-CH₂) | ~34 | ~2.3 (t) | Correlates to C1, C3, C4 |

| C7 (-CH₂) | ~19 | ~2.2 (t) | Correlates to C8, C9 |

| C8 (-C≡) | ~80 | - | - |

| C9 (-C≡) | ~80 | - | - |

| C10 (-CH₂) | ~19 | ~2.2 (t) | Correlates to C8, C9, C11 |

| C11 (-CHOH) | ~68 | ~3.6 (q) | Correlates to C10, C12 |

| C12 (-CH₃) | ~23 | ~1.2 (d) | Correlates to C11, C10 |

Note: Predicted shifts are based on general values for similar functional groups and may vary based on solvent and other experimental conditions. Multiplicity: (s) singlet, (d) doublet, (t) triplet, (q) quartet.

Sample Preparation Strategies for Complex Biological and Reaction Matrices

Effective isolation and purification of this compound from complex sample matrices are critical prerequisites for accurate analysis. The choice of extraction method depends on the nature of the matrix (e.g., biological tissue, reaction mixture) and the physicochemical properties of the analyte.

Solvent-based extraction is the most common approach for isolating fatty acids and their hydroxy derivatives. The polarity of this compound, imparted by its hydroxyl and carboxylic acid groups, governs its solubility and dictates the choice of appropriate solvents.

Liquid-liquid extraction (LLE) methods are frequently employed, often after saponification of esterified lipids and subsequent acidification to yield the free fatty acid. core.ac.uk However, the amphiphilic nature of long-chain hydroxy fatty acids can lead to the formation of emulsions, complicating phase separation. umich.edu To circumvent this, various solvent systems have been developed. A common procedure involves hydrolyzing the sample, acidifying it to obtain the free fatty acids, and then extracting them with a suitable organic solvent. google.com

Research comparing different solvent systems for the extraction of hydroxy fatty acids from complex matrices like soil has shown that polar solvent mixtures are generally more efficient. nih.gov Mixtures containing chloroform (B151607) and methanol have been demonstrated to yield higher concentrations of total lipid fatty acid methyl esters (FAMEs), including hydroxy fatty acids, compared to less polar options like hexane (B92381):2-propanol or acetone. nih.gov For instance, a chloroform:methanol:phosphate buffer (1:2:0.8, v/v/v) system has proven highly effective. nih.gov

Another strategy involves the methylation of the source oil or mixture to form fatty acid methyl esters (FAMEs), including the hydroxy FAME of the target acid. google.com These esters can then be separated from non-hydroxy FAMEs using a biphasic solvent system, such as a mixture of hexane and a short-chain alcohol like methanol. google.com This process leverages the differential polarity between hydroxy and non-hydroxy esters for efficient separation. google.com

The table below summarizes the effectiveness of various solvent systems for the extraction of hydroxy fatty acids.

| Solvent System | Matrix Type | Relative Efficiency/Notes |

| Chloroform:Methanol:Buffer (1:2:0.8, v/v/v) | Agricultural Soil | High extraction efficiency for hydroxy fatty acids. nih.gov |

| Chloroform:Methanol (1:2, v/v) | Agricultural Soil | High extraction efficiency, comparable to the buffered system. nih.gov |

| Hexane:2-Propanol (3:2, v/v) | Agricultural Soil | Lower extraction efficiency compared to chloroform-based systems. nih.gov |

| Acetone | Agricultural Soil | Lower extraction efficiency compared to chloroform-based systems. nih.gov |

| Hexane / Methanol | Lesquerella Oil (post-methylation) | Effective for separating hydroxy FAMEs from non-hydroxy FAMEs. google.com |

| Hexane / Benzene | Bark Wax | Used to separate free fatty acids from other wax components. core.ac.uk |

SPDE is an evolution of Solid-Phase Microextraction (SPME) where analytes are concentrated on a sorbent phase coated on the inner wall of a syringe needle. researchgate.net In HS-SPDE, the syringe repeatedly aspirates and dispenses the headspace vapor above a liquid or solid sample, allowing for the dynamic accumulation and concentration of volatile analytes from the matrix. researchgate.netresearchgate.net This dynamic process offers a higher concentration capacity compared to static headspace techniques. nih.gov

The application of HS-SPDE in the context of this compound research would not be for the direct analysis of the acid itself, but for profiling the volatile fraction of the sample. This could be useful for:

Monitoring volatile reactants or byproducts in a synthesis reaction.

Identifying volatile degradation products in stability studies.

Characterizing the volatile profile of a complex biological matrix from which the hydroxy fatty acid is extracted.

The choice of key HS-SPDE parameters, such as the sorbent coating, incubation temperature and time, and the number of extraction strokes, must be optimized to efficiently trap the target volatile compounds. researchgate.net For example, studies on other fatty acids have shown that dynamic headspace extraction is superior to static methods for less volatile compounds like lactones. nih.gov This suggests that dynamic techniques are more suitable for capturing a broader range of semi-volatile compounds that might be present in a sample containing this compound.

Academic Research Applications and Biological Relevance of 11 Hydroxydodec 8 Ynoic Acid

Utilization as a Synthetic Building Block and Chemical Intermediate

Precursor for Complex Organic Molecules and Macrolactones

While direct evidence for the use of 11-hydroxydodec-8-ynoic acid in the synthesis of complex organic molecules or macrolactones is scarce in the reviewed literature, the structural motifs it contains are of significant interest in synthetic chemistry. The synthesis of macrolides, for instance, often involves the cyclization of long-chain hydroxy acids. nih.govnih.govresearchgate.net The presence of both a hydroxyl group and a carboxylic acid function allows for intramolecular esterification to form a macrolactone ring, a core structure in many biologically active natural products and pharmaceuticals. nih.gov The internal alkyne group in this compound offers a site for further chemical modification, such as hydrogenation, hydration, or carbon-carbon bond-forming reactions, which could be exploited to create diverse and complex molecular architectures.

Monomers for the Synthesis of Biopolymers and Biodegradable Materials

Hydroxy fatty acids are recognized as important monomers for the production of biodegradable polymers. nih.govresearchgate.net The dual functionality of a hydroxyl and a carboxyl group enables them to undergo polycondensation reactions to form polyesters, which are often biodegradable. Microbial conversion processes are a significant source of various hydroxy fatty acids for these applications. nih.govresearchgate.net While there is substantial research on the microbial production of long-chain hydroxy fatty acids for biopolymer applications, specific studies detailing the polymerization of this compound into biopolymers or biodegradable materials are not prominently featured in the scientific literature. nih.govnih.govnih.gov

Role in Non-Human Biological Systems

The roles of fatty acid derivatives as signaling molecules and metabolic intermediates are well-established in a multitude of organisms. However, specific research identifying and characterizing the roles of this compound in non-human biological systems is limited.

As Semiochemicals in Invertebrate Chemical Ecology (e.g., Nematode Metabolites)

Nematodes utilize a sophisticated chemical language for communication and development, with a class of small molecules known as ascarosides playing a central role as pheromones. nih.gov These molecules are typically derived from the modification of fatty acids. nih.gov Parasitic nematodes also secrete fatty acid- and retinol-binding (FAR) proteins, which are thought to interfere with the host's lipid signaling pathways to suppress immunity. nih.govplos.org While the importance of fatty acid metabolism in nematode chemical ecology is clear, there is no specific mention in the surveyed literature of this compound acting as a semiochemical or being a known metabolite in nematodes like Caenorhabditis elegans or other invertebrates. mdpi.com

Components of Microbial Secondary Metabolites and Their Biosynthetic Intermediates

Microorganisms, particularly fungi and bacteria, are prolific producers of a vast array of secondary metabolites, many of which are derived from fatty acid and polyketide biosynthetic pathways. nih.govresearchgate.netfrontiersin.org Polyacetylenes, which are characterized by the presence of one or more carbon-carbon triple bonds, are a significant class of fungal secondary metabolites. nih.govmdpi.comrsc.org The biosynthesis of these compounds often starts from fatty acid precursors. nih.govmdpi.com Although hydroxylated and acetylenic fatty acids are known components of microbial secondary metabolism, the specific isolation or identification of this compound as a secondary metabolite or a biosynthetic intermediate from microbial sources has not been detailed in the reviewed scientific literature. nih.govresearchgate.netnews-medical.net

Influence on Microbial Interactions and Physiological Processes

Fatty acids and their derivatives are known to play crucial roles in microbial interactions, including acting as signaling molecules in processes like quorum sensing, which bacteria use to coordinate group behaviors. nih.govnih.govmdpi.com Some fatty acids exhibit antimicrobial properties and can influence biofilm formation. nih.govfrontiersin.org However, there is a lack of specific research data on the influence of this compound on microbial interactions, such as quorum sensing, or its effects on microbial physiological processes.

Mechanistic Enzymology Studies

Extensive searches of scientific literature and databases did not yield specific studies on this compound in the context of mechanistic enzymology.

Substrate Specificity Investigations for Fatty Acid Modifying Enzymes (e.g., Lipoxygenases, Hydratases)

There is no available research in the public domain that investigates this compound as a substrate for fatty acid modifying enzymes such as lipoxygenases or hydratases. While the substrate specificities of these enzymes have been explored for a variety of fatty acids, there is no documented evidence of this compound being used in these investigations.

Investigation of Biological Activities in In Vitro Models (Non-Clinical Focus)

There is a lack of published research on the biological activities of this compound in in vitro models.

Antimicrobial and Antifungal Potential in Mechanistic Cell-Based Assays

No studies were found that specifically evaluate the antimicrobial or antifungal potential of this compound in mechanistic cell-based assays.

Exploration of Antitumor Activity in Relevant Cell Line Models

There is no publicly available research on the exploration of the antitumor activity of this compound in any cancer cell line models.

Modulation of Specific Biochemical Pathways in Cellular Systems

Information regarding the modulation of specific biochemical pathways in cellular systems by this compound is not available in the scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.